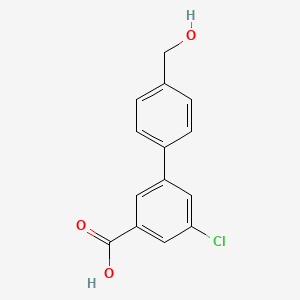

5-Chloro-3-(4-hydroxymethylphenyl)benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Chloro-3-(4-hydroxymethylphenyl)benzoic acid is a chemical compound with the molecular formula C14H11ClO3 and a molecular weight of 262.69 . It is also known by its IUPAC name, 5-chloro-4’-(hydroxymethyl)[1,1’-biphenyl]-3-carboxylic acid .

Molecular Structure Analysis

The InChI code for 5-Chloro-3-(4-hydroxymethylphenyl)benzoic acid is 1S/C14H11ClO3/c15-13-6-11(5-12(7-13)14(17)18)10-3-1-9(8-16)2-4-10/h1-7,16H,8H2,(H,17,18) . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis

5-Chloro-3-(4-hydroxymethylphenyl)benzoic acid has a molecular weight of 262.69 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Aplicaciones Científicas De Investigación

Photodecomposition of Chlorobenzoic Acids

Studies on the photodecomposition of chlorobenzoic acids, such as those conducted by Crosby and Leitis (1969), reveal the environmental fate of chlorinated aromatic compounds under UV light exposure. These findings are relevant for understanding the degradation pathways of chlorinated benzoic acids in natural waters, suggesting potential environmental implications of 5-Chloro-3-(4-hydroxymethylphenyl)benzoic acid and similar substances (Crosby & Leitis, 1969).

Bioactive Phenyl Ether Derivatives

Research by Xu et al. (2017) on bioactive phenyl ether derivatives from marine-derived fungi highlights the potential of chlorinated benzoic acids and their derivatives in the discovery of new antioxidants and therapeutic agents. The study's insights into the structural features contributing to antioxidant activity can guide future research on synthesizing and evaluating derivatives of 5-Chloro-3-(4-hydroxymethylphenyl)benzoic acid for bioactivity (Xu et al., 2017).

Electrochemical Cleavage of Azo Bond

Investigations into the electrochemical behavior of azo-benzoic acids, such as those by Mandić et al. (2004), offer valuable information on the reductive cleavage mechanisms of azo compounds. This knowledge is pertinent for understanding the electrochemical properties of azo derivatives of 5-Chloro-3-(4-hydroxymethylphenyl)benzoic acid, potentially useful in designing electrochemical sensors or synthesis pathways (Mandić et al., 2004).

Synthesis and Industrial Applications

The synthesis and scale-up processes described by Zhang et al. (2022) for bromo-chloro-benzoic acid derivatives underline the importance of efficient synthetic routes for producing key intermediates used in pharmaceuticals. These methodologies could be adapted for synthesizing 5-Chloro-3-(4-hydroxymethylphenyl)benzoic acid, potentially serving as a precursor for various pharmaceutical compounds (Zhang et al., 2022).

Safety and Hazards

Propiedades

IUPAC Name |

3-chloro-5-[4-(hydroxymethyl)phenyl]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClO3/c15-13-6-11(5-12(7-13)14(17)18)10-3-1-9(8-16)2-4-10/h1-7,16H,8H2,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNPVCQDOLKHJRI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CO)C2=CC(=CC(=C2)Cl)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00689117 |

Source

|

| Record name | 5-Chloro-4'-(hydroxymethyl)[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00689117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-3-(4-hydroxymethylphenyl)benzoic acid | |

CAS RN |

1262005-64-0 |

Source

|

| Record name | 5-Chloro-4'-(hydroxymethyl)[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00689117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

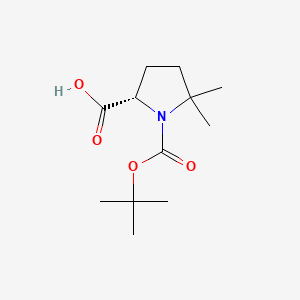

![Tert-butyl 7-benzyl-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B582067.png)